5-METHYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]THIOPHENE-2-SULFONAMIDE

Melatonin Receptor GPCR Pharmacology Negative Control

For GPCR researchers validating MT2 receptor activity, using a structurally matched but functionally inert control is essential. This compound, a confirmed inactive analog of the MT2 agonist UCSF4226, solves the challenge of scaffold-based assay artifacts. • Baseline Negligible Activity: pEC50 <4.5 at both hMT1 and hMT2 receptors up to 30 µM. • Assay Qualification Ready: Serves as an ideal negative control for binary positive/negative control sets. • HTS Counter-Screen Agent: Eliminates frequent hitters within the thiazole-piperidine sulfonamide series.

Molecular Formula C13H17N3O2S3
Molecular Weight 343.48
CAS No. 1448056-83-4
Cat. No. B3005680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-METHYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]THIOPHENE-2-SULFONAMIDE
CAS1448056-83-4
Molecular FormulaC13H17N3O2S3
Molecular Weight343.48
Structural Identifiers
SMILESCC1=CC=C(S1)S(=O)(=O)NC2CCN(CC2)C3=NC=CS3
InChIInChI=1S/C13H17N3O2S3/c1-10-2-3-12(20-10)21(17,18)15-11-4-7-16(8-5-11)13-14-6-9-19-13/h2-3,6,9,11,15H,4-5,7-8H2,1H3
InChIKeyWBJQEHGADCRRDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]thiophene-2-sulfonamide: MT2 Negative Control Probe


5-Methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]thiophene-2-sulfonamide is a synthetic small molecule belonging to the aryl-thiazolyl-piperidine sulfonamide class. Its established role is as an inactive control analog (Z3670677764) for the selective human melatonin MT2 receptor agonist UCSF4226 . In functional assays, it demonstrates negligible activity at both MT1 and MT2 receptors, making it a critical tool for validating target-specific effects in melatonin receptor research .

Why Structural Analogs Fail as MT2 Negative Controls


In the context of GPCR research, particularly for melatonin receptors, structural analogs within the thiophene sulfonamide class are not interchangeable. Minute structural modifications can dramatically toggle a compound's functional activity from potent agonism to complete inactivity. For example, substituting the 5-methyl group on the thiophene ring with a bromine atom in a closely related analog (5-Bromo-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]thiophene-2-sulfonamide) confers measurable antibacterial activity with an IC50 of 3190 nM against Enterococcus faecalis [1]. This demonstrates that the specific 5-methyl substitution is crucial for its designated role as an inactive control, where any off-target activity would compromise experimental integrity .

5-Methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]thiophene-2-sulfonamide: Quantitative Differentiation Evidence


MT2 Receptor Selectivity: Inactive vs. UCSF4226

The target compound serves as a paired inactive control for the selective MT2 agonist UCSF4226. In a direct comparison using HEK cells transiently expressing human melatonin receptors, the target compound shows no significant functional activity, while the active probe exhibits high potency [1].

Melatonin Receptor GPCR Pharmacology Negative Control

5-Methyl vs. 5-Bromo Substitution in SAR

A direct structural comparator, the 5-bromo analog, has demonstrated quantifiable antimicrobial activity. This data, when juxtaposed with the target compound's designated role as an inactive control, illustrates the profound impact of the 5-position substituent on biological activity [1].

Antimicrobial Resistance Structure-Activity Relationship Thiophene Sulfonamide

Physicochemical Profile: Solubility and Permeability

The physicochemical profile of the target compound is defined by its specific molecular structure, which differs from other sulfonamide analogs. The 5-methylthiophene group influences lipophilicity and solubility relative to bulkier aromatic sulfonamides, as can be inferred from calculated properties [1].

Physicochemical Properties Drug-likeness Chemical Probe Quality

5-Methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]thiophene-2-sulfonamide: Application Scenarios


MT2 Pathway Deconvolution Control

In any experiment designed to validate a functional response mediated specifically by the MT2 melatonin receptor, the inclusion of a verified inactive analog is critical. This compound, with a demonstrated pEC50 of <4.5 at both hMT1 and hMT2 receptors [1], provides the necessary baseline to distinguish true agonist activity (observed with UCSF4226) from assay noise or off-target effects. Its use is mandatory for studies investigating circadian rhythm modulation, sleep disorders, or metabolic regulation where MT2-specific signaling must be confirmed.

HTS Counter-Screen for GPCRs

When running high-throughput screens (HTS) for novel melatonin receptor modulators, hits from a primary screen must be counter-screened against an inactive compound from the same chemotype to eliminate frequent hitters. The target compound's proven inactivity at up to 30 µM in functional assays [1] makes it a superior counter-screen agent compared to structurally unrelated inactive controls, as it specifically controls for scaffold-based artifacts within the thiazole-piperidine sulfonamide series.

Assay Validation Standard for MT2 Receptor

During the development and validation of a new assay for MT2 receptor activity (e.g., a novel biosensor, BRET, or calcium flux assay), a panel of reference compounds with known pharmacology is required. The pair of UCSF4226 (active agonist) and this compound (inactive control) provides a binary positive/negative control set for assay qualification [1]. This allows researchers to establish the assay's dynamic range and confirm its ability to discriminate between active and null ligands.

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